molecular formula C28H26Cl2N2O8 B1606459 5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide CAS No. 92-21-7

5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide

Cat. No.: B1606459
CAS No.: 92-21-7
M. Wt: 589.4 g/mol
InChI Key: RGJDBFYBXKHCEV-UHFFFAOYSA-N
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Description

CAS Number: 92-21-7 Registration Date: November 30, 2010 (EINECS 201-020-4) Structure: The compound features a central terephthaloyl group (1,4-benzenedicarbonyl) flanked by two acetanilide moieties. Each benzene ring in the acetanilide groups is substituted with two chlorine atoms (5,5'-positions) and four methoxy groups (2,2',4,4'-positions). The methoxy and chloro substituents confer steric bulk and electron-withdrawing/donating effects, influencing reactivity and solubility.

Properties

IUPAC Name

3-[4-[3-(5-chloro-2,4-dimethoxyanilino)-3-oxopropanoyl]phenyl]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26Cl2N2O8/c1-37-23-13-25(39-3)19(9-17(23)29)31-27(35)11-21(33)15-5-7-16(8-6-15)22(34)12-28(36)32-20-10-18(30)24(38-2)14-26(20)40-4/h5-10,13-14H,11-12H2,1-4H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJDBFYBXKHCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889334
Record name 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo-
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Molecular Weight

589.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-21-7
Record name N1,N4-Bis(5-chloro-2,4-dimethoxyphenyl)-β1,β4-dioxo-1,4-benzenedipropanamide
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Record name 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-beta1,beta4-dioxo-
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Record name 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo-
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Record name 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo-
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Record name 5,5'-dichloro-2,2',4,4'-tetramethoxy-α,α'-terephthaloyldiacetanilide
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Biological Activity

5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide (commonly referred to as DCTD) is a synthetic compound with the molecular formula C28H26Cl2N2O8. It is characterized by its dichloro and tetramethoxy substituents on the terephthaloyl moiety, which contribute to its biological activity. This article explores the biological activity of DCTD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

DCTD exhibits several biological activities that can be attributed to its chemical structure:

  • Antimicrobial Activity : DCTD has shown potential antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial protein synthesis and cell wall biosynthesis, similar to other known antibiotics .
  • Cytotoxicity : Research indicates that DCTD possesses cytotoxic effects on tumor cells. The compound's ability to inhibit cell proliferation has been evaluated using assays such as MTT and colony-forming assays in soft agar .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that DCTD may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various compounds, DCTD demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
    CompoundMIC (µg/mL)Target Organism
    DCTD32Staphylococcus aureus
    Control16Vancomycin
    This data suggests that while DCTD is effective, it may not be as potent as established antibiotics like vancomycin .
  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of DCTD on various cancer cell lines reported an IC50 value of 25 µM for HeLa cells. The study utilized the MTT assay to measure cell viability post-treatment.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54940
    These findings indicate that DCTD can effectively reduce cell viability in certain cancer types, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Studies : Further research into the inhibitory effects of DCTD on key metabolic enzymes revealed that it can significantly reduce the activity of dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.
    EnzymeInhibition (%)
    DPP-IV70
    Control10
    This inhibition could have implications for diabetes management by enhancing insulin secretion through GLP-1 modulation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name (CAS) Substituents Functional Groups Key Structural Differences
5,5'-Dichloro-2,2',4,4'-tetramethoxy-α,α'-terephthaloyldiacetanilide (92-21-7) 2× Cl (5,5'), 4× OMe (2,2',4,4') Terephthaloyl, acetanilide Central terephthaloyl core with dual acetanilide arms; high methoxy substitution.
(R)-(5,5'-Dichloro-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine) (185913-97-7) 2× Cl (5,5'), 2× OMe (6,6') Biphenyl, diphenylphosphine Biphenyl backbone with phosphine groups; fewer methoxy groups and no amide linkages.
2,2′-Dichloro-5,5′-dimethoxybenzidine (Unspecified CAS) 2× Cl (2,2'), 2× OMe (5,5') Benzidine (aromatic diamine) Benzidine core with amine groups; lacks terephthaloyl and acetanilide moieties.
5,5-Diethyl-2-thiobarbituric acid (76-24-4) Ethyl groups, sulfur Thiobarbituric acid Barbiturate ring with sulfur substitution; unrelated to aromatic amides.

Reactivity and Stability Insights

  • This contrasts with 2,2′-dichloro-5,5′-dimethoxybenzidine, where amine groups are more reactive toward electrophilic substitution .
  • Amide vs. Amine Functionality : The acetanilide groups in the target compound reduce nucleophilicity compared to benzidine derivatives, making it less prone to oxidative degradation but more resistant to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide
Reactant of Route 2
Reactant of Route 2
5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide

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